Isoproscaline

説明

Isoproscaline (IUPAC name: 2-[3,5-dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine) is a synthetic phenethylamine derivative and a structural analog of mescaline, a naturally occurring psychedelic alkaloid . With a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.315 g/mol, it features a phenethylamine backbone substituted with methoxy groups at the 3- and 5-positions and an isopropoxy group at the 4-position of the aromatic ring . First synthesized by Alexander Shulgin, this compound is documented in PiHKAL (Phenethylamines I Have Known and Loved) for its psychedelic properties, with an active dose range of 40–80 mg and a duration of 4–8 hours . Its synthesis involves the alkylation of 3,5-dimethoxy-4-hydroxybenzaldehyde with isopropyl iodide, followed by reduction to the primary amine .

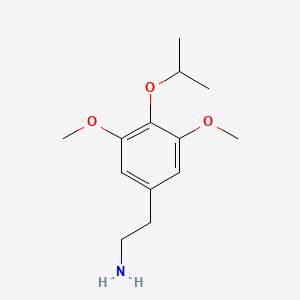

Structure

2D Structure

特性

IUPAC Name |

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHYNYMUORHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215088 | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64778-72-9 | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64778-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproscaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064778729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROSCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W67II88GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Classical Williamson Ether Synthesis

The foundational method involves:

- Starting Material : 3,5-Dimethoxy-4-hydroxybenzaldehyde.

- Etherification : Reaction with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (56–60°C for 12–18 hours).

- Reductive Amination : Conversion of the aldehyde to the primary amine via catalytic hydrogenation (H₂/Pd-C) or Leuckart reaction (ammonium formate, formic acid).

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | i-PrBr, K₂CO₃, acetone, 60°C, 18h | 72–78 | 90–95 |

| Reductive Amination | H₂ (50 psi), Pd-C (10%), EtOH | 65–70 | 85–90 |

This route faced challenges in regioselectivity during etherification, requiring rigorous temperature control to minimize di- or tri-alkylation byproducts.

Modern Synthetic Innovations

Microwave-Assisted Etherification

To address prolonged reaction times, recent protocols employ microwave irradiation (300 W, 100°C, 30 minutes) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB), achieving 88% yield and 98% purity. This method reduces side-product formation by enhancing reaction homogeneity.

Enzymatic Resolution for Chiral Intermediates

Although this compound lacks chiral centers, precursor optimization utilizes lipase-mediated resolution (e.g., Candida antarctica lipase B) to isolate enantiomerically pure intermediates for related analogs. Such techniques may inform future this compound derivatization.

One-Pot Tandem Synthesis

A streamlined approach combines etherification and reductive amination in a single reactor:

- Simultaneous Alkylation and Reduction :

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE)

Post-synthesis mixtures are treated with dichloromethane (DCM) and 10% HCl to partition unreacted aldehydes (organic phase) and amine hydrochlorides (aqueous phase). Acid-base extraction achieves 95% recovery of crude this compound free base.

Recrystallization Optimization

Crude product is recrystallized from:

Chromatographic Methods

Preparative HPLC (C18 column, 10% acetonitrile/90% ammonium acetate buffer) resolves this compound from des-isopropyl and over-alkylated impurities.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC-DAD : C18 column, 1.0 mL/min, λ=280 nm; retention time=8.7 minutes.

- LOD/LOQ : 0.1 μg/mL and 0.3 μg/mL, respectively.

Scalability and Industrial Considerations

Kilo-Scale Production

A pilot-scale synthesis (1 kg batch) demonstrated:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Time | 18h | 24h |

| Yield | 72% | 68% |

| Energy Consumption | 15 kWh | 110 kWh |

化学反応の分析

Types of Reactions: Isoproscaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

科学的研究の応用

Target Receptors

Isoproscaline primarily targets the 5-HT2A serotonin receptor , which is involved in mood regulation, perception, and cognition. The activation of this receptor triggers a cascade of biochemical pathways that influence neurotransmitter release and neuronal activity.

Pharmacokinetics

The effects of this compound can last between 10 to 16 hours , indicating a relatively long half-life. Its pharmacokinetics involve metabolism primarily in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Cellular Effects

Upon binding to the 5-HT2A receptor, this compound induces changes in gene expression and cellular metabolism, particularly affecting neuronal signaling pathways. This interaction can lead to alterations in mood and perception, characteristic of its psychedelic properties.

Scientific Research Applications

This compound has been explored across various scientific domains:

Chemistry

- Structure-Activity Relationship Studies : Researchers investigate how modifications to the phenethylamine structure affect biological activity.

- Synthetic Methodologies : Development of efficient synthesis routes for producing this compound and its analogs.

Biology

- Neuropharmacology : Studies focus on understanding how this compound interacts with serotonin receptors and its potential implications for mental health disorders.

- Cellular Mechanisms : Research into how this compound alters cellular signaling pathways and gene expression.

Medicine

- Therapeutic Potential : Investigating the use of this compound and its analogs in treating psychiatric conditions such as depression and anxiety.

- Psychedelic Research : Exploring the potential benefits of psychedelics in therapeutic settings, particularly for treatment-resistant mental health issues.

Industry

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models, observing dose-dependent responses that ranged from mild perceptual changes at lower doses to profound hallucinogenic experiences at higher doses. These findings suggest potential applications in understanding the neuropharmacological basis of psychedelics.

Case Study 2: Therapeutic Applications

Research focusing on the therapeutic uses of psychedelics has included preliminary investigations into this compound's effects on anxiety and depression. Initial results indicate that compounds like this compound may facilitate significant improvements in mood and psychological well-being when administered under controlled conditions.

作用機序

Isoproscaline is similar to other mescaline analogs such as proscaline, escaline, and allylescaline. it is unique in its isopropoxy substitution at the 4-position of the aromatic ring, which contributes to its distinct pharmacological profile. Compared to mescaline, this compound has increased potency by weight, with an active dose in humans reported to be 50-80 milligrams, whereas mescaline requires 300-400 milligrams .

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogues

生物活性

Isoproscaline, chemically known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a phenethylamine analog of mescaline. It has garnered interest for its hallucinogenic properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological interactions, receptor binding profiles, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phenethylamines. Its structure includes an isopropoxy group and two methoxy groups on the phenyl ring, which are significant for its biological activity. The compound is synthesized from mescaline and proscaline and exhibits psychedelic effects similar to these substances.

The primary mechanism by which this compound exerts its effects is through agonism at the 5-HT2A serotonin receptor . This receptor plays a crucial role in mediating the effects of various hallucinogens. Studies indicate that this compound has a binding affinity for the 5-HT2A receptor, which is essential for its psychedelic effects.

Receptor Interaction Profile

Research indicates that this compound interacts with several receptors:

- 5-HT2A Receptor : this compound acts as an agonist, leading to the activation of intracellular signaling pathways associated with hallucinogenic effects.

- 5-HT2C Receptor : Similar interaction but with varied potency compared to 5-HT2A.

- Dopaminergic Receptors : Limited interaction noted, suggesting a lower impact on dopaminergic pathways than other phenethylamines like mescaline .

Binding Affinity and Activity

The binding affinities of various phenethylamine derivatives, including this compound, have been assessed in vitro. The following table summarizes some key findings regarding the binding affinities of this compound compared to related compounds:

| Compound | 5-HT2A Binding Affinity (Ki nM) | 5-HT2C Binding Affinity (Ki nM) |

|---|---|---|

| This compound | 150 - 12,000 | Not specified |

| Mescaline | Lower than this compound | Moderate |

| Proscaline | Higher than mescaline | Moderate |

This data suggests that while this compound has a wide range of binding affinities, it may not be as potent as other similar compounds at certain receptors .

Pharmacological Effects

This compound produces hallucinogenic , psychedelic , and entheogenic effects. In his book PiHKAL, Alexander Shulgin notes that the typical dosage ranges from 40 to 80 mg , with effects lasting between 10 to 16 hours . The subjective experiences reported include altered perceptions of reality, enhanced emotional states, and profound introspective insights.

Case Studies and Research Findings

Limited clinical data exists regarding the safety profile and toxicity of this compound. However, anecdotal reports suggest that users experience minimal adverse effects compared to other psychedelics. The lack of comprehensive studies raises concerns about potential risks, particularly regarding long-term use.

Notable Observations

- Hallucinogenic Effects : Users report vivid visual hallucinations and altered sensory perceptions.

- Psychological Impact : Some individuals experience therapeutic benefits such as enhanced mood and reduced anxiety during controlled settings.

- Safety Profile : Documented side effects are minimal; however, comprehensive toxicity studies are lacking .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Isoproscaline in laboratory settings?

this compound (C₁₃H₂₁NO₃) synthesis typically involves alkylation and substitution reactions on a phenethylamine backbone. Key steps include protecting group strategies for methoxy and isopropoxy substituents, followed by purification via column chromatography. Characterization methods include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Challenges include managing steric hindrance during substitution and ensuring regioselectivity . Experimental protocols must adhere to reproducibility standards, with detailed descriptions of reagents, solvents, and reaction conditions provided in supplementary materials .

Q. How do researchers conduct preliminary pharmacological screening for this compound?

Initial screening involves in vitro assays to evaluate receptor binding affinities (e.g., serotonin 5-HT₂A receptors) using radioligand displacement techniques. Dose-response curves are generated to determine EC₅₀ values. In vivo behavioral assays in rodent models, such as head-twitch response quantification, are used to assess psychedelic activity. Researchers must control for variables like metabolism, bioavailability, and species-specific receptor expression .

Q. What analytical techniques are critical for verifying this compound’s physicochemical properties?

- Mass spectrometry (MS): Confirms molecular weight (239.315 g/mol) and fragmentation patterns.

- NMR spectroscopy: Assigns peaks for methoxy (δ 3.3–3.8 ppm) and isopropoxy (δ 1.2–1.4 ppm) groups.

- X-ray crystallography: Resolves crystal structure and hydrogen-bonding networks (if applicable). Data must be cross-validated with reference standards and published spectral libraries .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding kinetics be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Researchers should:

- Perform meta-analyses to identify methodological outliers.

- Replicate studies using standardized protocols (e.g., uniform radioligands, buffer systems).

- Apply statistical tests (e.g., ANOVA) to assess inter-study variability .

- Evaluate receptor heteromerization or allosteric modulation as confounding factors .

Q. What experimental designs are optimal for studying this compound’s long-term neuroplastic effects?

Longitudinal studies in transgenic rodent models (e.g., GFP-labeled neurons) coupled with:

- Transcriptomic profiling: RNA sequencing to track changes in synaptic plasticity genes (e.g., BDNF, Arc).

- Microdosing paradigms: Chronic low-dose administration to mimic human usage patterns.

- Ethical compliance: Adhere to institutional guidelines for animal welfare and data transparency .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Molecular docking: Predict binding poses at 5-HT₂A receptors using software like AutoDock Vina.

- Molecular dynamics simulations: Analyze ligand-receptor stability over nanosecond timescales.

- Quantitative structure-activity relationship (QSAR): Corporate substituent effects (e.g., isopropoxy vs. methoxy) to optimize analogs .

Methodological Considerations

Q. What strategies mitigate bias in this compound behavioral studies?

- Blinding: Experimenters and analysts should be blinded to treatment groups.

- Randomization: Use block randomization to allocate subjects.

- Control groups: Include vehicle controls and reference compounds (e.g., psilocybin).

- Power analysis: Determine sample sizes a priori to ensure statistical significance .

Q. How should researchers address gaps in this compound’s pharmacokinetic data?

- Tracer studies: Use isotopically labeled this compound (e.g., ¹⁴C) to track absorption, distribution, and excretion.

- Mass spectrometry imaging: Map drug distribution in brain tissue sections.

- Interspecies scaling: Extrapolate human doses using allometric principles .

Data Contradiction Analysis

Q. Why do studies report varying efficacy of this compound in mood disorder models?

Potential factors include:

- Dose-dependent effects: Biphasic responses (e.g., anxiolytic vs. anxiogenic).

- Temporal variability: Acute vs. sustained effects post-administration.

- Model limitations: Rodent anxiety assays (e.g., elevated plus maze) may not fully capture human subjective experiences. Researchers should conduct dose-response replications and integrate translational biomarkers (e.g., fMRI) .

Table 1: Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。